molecular formula C4H7P B1262494 Phospholine

Phospholine

Cat. No.: B1262494
M. Wt: 86.07 g/mol
InChI Key: JHYNEQNPKGIOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phospholine is a five-membered heterocyclic compound containing a phosphorus atom. It is a valuable target in synthetic organophosphorus chemistry due to its unique structural and chemical properties. This compound derivatives are widely used as ligands in transition metal-catalyzed reactions and as organocatalysts in various organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phospholine can be synthesized through several methods. One common approach involves the isomerization of 3-phospholene oxides to 2-phospholene oxides. This can be achieved by heating 3-phospholene oxides in methanesulfonic acid or via the formation of cyclic chlorophosphonium salts . Another method involves the double bond rearrangement of 3-phospholene oxides under thermal conditions or in the presence of a base .

Industrial Production Methods

Industrial production of phospholene typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Phospholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly susceptible to deoxygenation due to the ring strain in its structure .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction of phospholene can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include phospholene oxides, phospholene sulfides, and various substituted phospholene derivatives .

Mechanism of Action

The mechanism of action of phospholene involves its interaction with molecular targets through its phosphorus atom. In catalytic processes, phospholene acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Phospholine is unique among phosphorus-containing heterocycles due to its five-membered ring structure. Similar compounds include:

    Phospholane: A saturated five-membered ring containing a phosphorus atom.

    Phosphorine: An aromatic six-membered ring with a phosphorus atom.

    Phosphinine: Another aromatic six-membered ring with a phosphorus atom.

This compound’s distinct reactivity and structural properties make it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C4H7P

Molecular Weight

86.07 g/mol

IUPAC Name

3,4-dihydro-2H-phosphole

InChI

InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2

InChI Key

JHYNEQNPKGIOQF-UHFFFAOYSA-N

SMILES

C1CC=PC1

Canonical SMILES

C1CC=PC1

Synonyms

phospholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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